molecular formula C9H8N2O B571883 6-Methyl-2,7-naphthyridin-1(2H)-one CAS No. 1211594-51-2

6-Methyl-2,7-naphthyridin-1(2H)-one

Cat. No.: B571883
CAS No.: 1211594-51-2
M. Wt: 160.176
InChI Key: UVTOYFRTJJRLEP-UHFFFAOYSA-N
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Description

6-Methyl-2,7-naphthyridin-1(2H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring structure containing nitrogen atoms at specific positions, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-aminonicotinic acid, a series of reactions involving methylation, cyclization, and oxidation can yield the desired compound. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different structural analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule.

Scientific Research Applications

6-Methyl-2,7-naphthyridin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridin-1(2H)-one: Lacks the methyl group at the 6-position, which can influence its chemical reactivity and biological activity.

    6-Methylquinolin-2(1H)-one: Similar structure but with a different ring system, leading to distinct properties.

    6-Methyl-1,2,3,4-tetrahydroquinolin-2-one: Contains a saturated ring, affecting its chemical behavior and applications.

Uniqueness

6-Methyl-2,7-naphthyridin-1(2H)-one is unique due to its specific ring structure and the presence of a methyl group at the 6-position. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-4-7-2-3-10-9(12)8(7)5-11-6/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTOYFRTJJRLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676972
Record name 6-Methyl-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-51-2
Record name 6-Methyl-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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